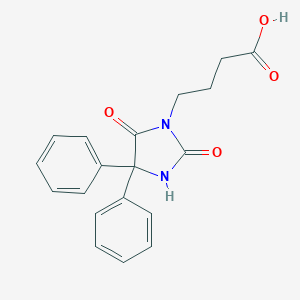
5,5-Diphenylhydantoin-3-butyric acid
Vue d'ensemble
Description
5,5-Diphenylhydantoin-3-butyric acid is a chemical compound with the molecular formula C19H18N2O4 . It has a molecular weight of 338.4 g/mol . The IUPAC name for this compound is 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid .
Molecular Structure Analysis
The molecular structure of 5,5-Diphenylhydantoin-3-butyric acid consists of 45 bonds in total. This includes 27 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5,5-Diphenylhydantoin-3-butyric acid has a molecular weight of 338.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 338.12665706 g/mol . The topological polar surface area of the compound is 86.7 Ų . The compound has a heavy atom count of 25 .Applications De Recherche Scientifique
Plant Growth and Development
5,5-Diphenylhydantoin-3-butyric acid: has been studied for its role in plant biology, particularly in relation to the hormone auxin . Auxins are critical for plant growth and development, influencing processes like cell division, elongation, and differentiation . This compound’s effect on auxin-related pathways makes it a valuable tool for understanding plant hormone regulation and potentially for agricultural applications where control of plant growth is desired.
Poultry Nutrition and Gut Health
In the field of poultry production, butyric acid derivatives are known to enhance gut health and nutrient utilization . While specific research on 5,5-Diphenylhydantoin-3-butyric acid in this context is limited, its structural similarity to butyric acid suggests potential applications in improving poultry performance and egg quality.
Environmental Impact and Degradation
The environmental impact of pharmaceutical compounds, including their degradation and toxicity, is a significant area of research. Studies on the degradation of related compounds, such as 5,5-diphenylhydantoin , have provided insights into the kinetics and by-products of chlorination and UV/chlorination treatments . This research is crucial for assessing the ecological risks associated with pharmaceutical contaminants and developing more effective water treatment methods.
Biotechnology Research
In biotechnology, 5,5-Diphenylhydantoin-3-butyric acid is utilized for proteomics research applications . Its role as a building block in biosynthetic pathways allows researchers to explore the synthesis of complex biological molecules and their functions within living organisms.
Pharmacological Reference Standards
This compound serves as a high-quality reference standard in pharmaceutical testing . It aids in the development and validation of analytical methods, ensuring the accuracy and reliability of drug formulations and therapeutic monitoring.
Proteomics and Drug Discovery
In proteomics, 5,5-Diphenylhydantoin-3-butyric acid is used to study protein interactions and functions. Its application in drug discovery research involves screening for potential therapeutic effects and understanding the pharmacodynamics and pharmacokinetics of new drug candidates .
Propriétés
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diphenylhydantoin-3-butyric acid | |
CAS RN |
56976-66-0 | |
| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
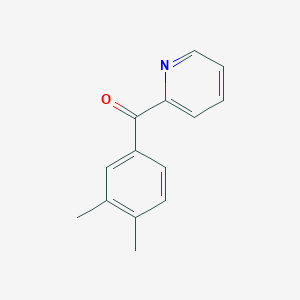
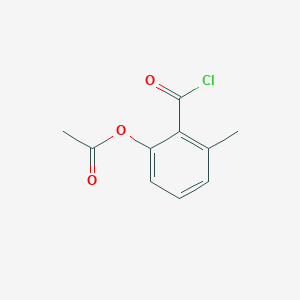
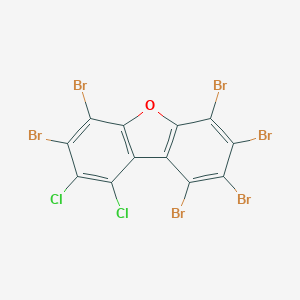
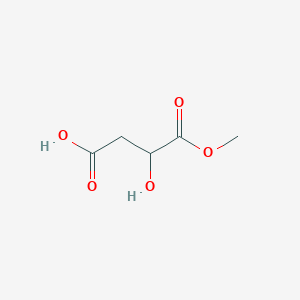
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
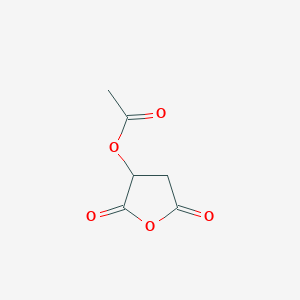

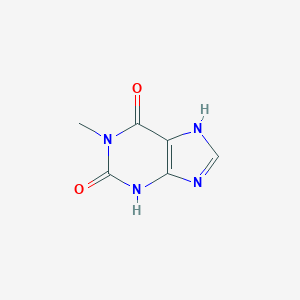
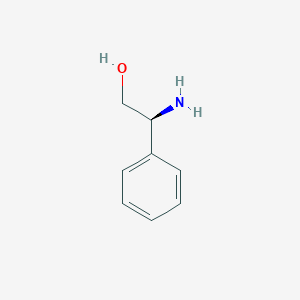
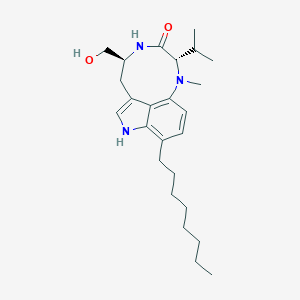

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
